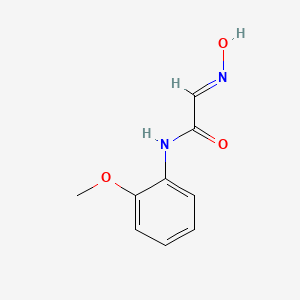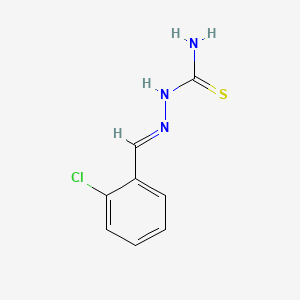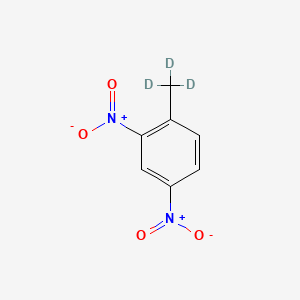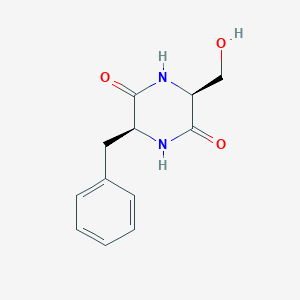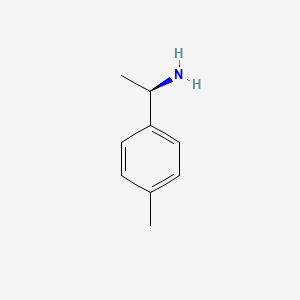
(R)-(+)-1-(4-Methylphenyl)ethylamine
Vue d'ensemble
Description
“®-(+)-1-(4-Methylphenyl)ethylamine” is a chiral amine . It is also known as "1-p-tolylethanamine" .
Synthesis Analysis
“®-(+)-1-(4-methylphenyl)ethylamine” was synthesized via a series of chemical reactions with “®-N-[1-(4-methylphenyl)ethyl]acetamide”. The steps are as follows: 1 g of the compound obtained in the previous stage was used. 2 g of n-butanol was added, 0.63 g of potassium hydroxide was added, and the temperature was raised to 100 °C. After 24 hours of heat preservation, it was cooled down to 10 to 20 ℃. After adding water and stirring for 0.5 hours, the mixture was allowed to stand for separation, and the organic layer was concentrated to n-butanol, and then subjected to vacuum distillation (80-100 °C packed column) to obtain “®-1-(4-methylphenyl)ethylamine” 0.63 g .Molecular Structure Analysis
Through X-ray diffraction analysis, the crystal structure of “®-(+)-1-(4-Methylphenyl)ethylamine” was determined, revealing the presence of a significant hydrogen bond between the amine group and one of the carbonyl groups .Chemical Reactions Analysis
“®-(+)-α,4-Dimethylbenzylamine” reacts with “1,5-difluoro-2,4-dinitrobenzene (DFDNB)” to form a chiral derivative reagent (CDR) via substitution of one fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-(+)-1-(4-Methylphenyl)ethylamine” are as follows: It has a molecular formula of C9H13N and a molar mass of 135.21. It has a density of 0.919 g/mL at 25 °C (lit.), a melting point of <-20°C, a boiling point of 205 °C (lit.), and a flash point of 180°F. Its refractive index is n20/D 1.521(lit.) .Applications De Recherche Scientifique
Enantioselective Synthesis and Resolution
Enantioselective Synthesis and Chiral Resolution : (R)-(+)-1-(4-Methylphenyl)ethylamine has been utilized in the enantioselective synthesis and resolution processes. A practical resolution method for obtaining both (R)- and (S)-enantiomers of this compound using a dielectrically controlled resolution (DCR) method with (S)-mandelic acid as a resolving agent was developed. This method depends on the solvent's dielectric constant and water content, highlighting the role of solvent molecular structures in chiral discrimination (Sakai et al., 2004).
Enzymatic Resolution for Herbicide Production : The compound was also used in the enzymatic resolution with lipase from Candida antarctica (Novozym 435) for the production of a novel triazolopyrimidine herbicide. Optimum reaction conditions were found, leading to a high conversion rate and enantiomeric excess (Zhang et al., 2018).
Synthesis of G-Protein-Coupled Receptor Ligands : This compound has been used in the synthesis of primary 1-(aryl)alkylamines, which are key intermediates in the asymmetric synthesis of G-protein-coupled receptor ligands. The methodology involved nucleophilic addition with organolithium reagents, demonstrating its utility in preparing diverse pharmaceutical agents (Atobe et al., 2004).
Crystallographic Analysis and Molecular Complex Formation
Crystallographic Analysis for Drug Intermediates : The crystal structure of diastereomeric salts formed with (R)-(+)-1-(4-Methylphenyl)ethylamine has been analyzed, providing insights into its high resolution efficiency. This analysis is crucial for understanding the molecular basis of its interaction in the formation of new phenyl carbamate drugs (Sakai et al., 1993).
Formation of Diastereomeric Complexes : Studies have investigated the formation of diastereomeric complexes involving this compound on Pt(111) surfaces. This research provides valuable information for understanding surface interactions and molecular recognition processes in catalysis and sensor applications (Goubert & McBreen, 2014).
- and the development of chiral solvating agents used in NMR spectroscopy for determining enantiomeric excess of sulfoxides. This kind of research is significant for advancing analytical methods in chemistry (Charpin et al., 1986).
Synthesis of Complex Organic Compounds
Synthesis of Thiazaphospholes : (R)-(+)-1-(4-Methylphenyl)ethylamine has been used in the synthesis of enantiopure 1,3,4-thiazaphospholes, showcasing its utility in creating complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Kibardina et al., 2007).
Diastereoselective Synthesis of Azepines : The compound was involved in the diastereoselective synthesis of 5,7-Dimethyl-6,7-dihydro-5H-dibenz[c,e]azepines, demonstrating its role in the creation of complex molecules with specific stereochemical configurations. This kind of research is crucial for the development of novel pharmaceutical agents (Saudan et al., 2000).
Safety and Hazards
“®-(+)-1-(4-Methylphenyl)ethylamine” is classified as having acute toxicity (Category 4, Oral), skin corrosion (Sub-category 1B), skin sensitization (Sub-category 1A), and serious eye damage (Category 1). It is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage .
Mécanisme D'action
Target of Action
Amines such as ®-1-(p-tolyl)ethanamine are often involved in reactions with various biological targets, including enzymes and receptors .
Mode of Action
Amines can interact with their targets through various mechanisms, such as acting as substrates, inhibitors, or modulators .
Biochemical Pathways
Amines are known to participate in a wide range of biochemical processes, including the synthesis of proteins, neurotransmitters, and other bioactive molecules .
Pharmacokinetics
The pharmacokinetic properties of amines can vary widely depending on their chemical structure and the biological system in which they are present .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of amines .
Propriétés
IUPAC Name |
(1R)-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDXUMOXKDXNE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335738 | |
| Record name | (+)-1-(4-Methylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-(4-Methylphenyl)ethylamine | |
CAS RN |
4187-38-6 | |
| Record name | (+)-1-(4-Methylphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-1-(4-Methylphenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-1-(4-Methylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-methylphenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)

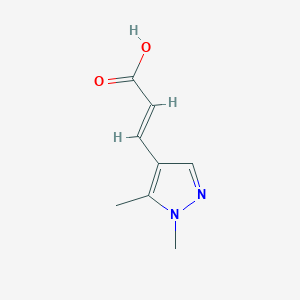


![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-fluorophenyl)-3-oxopropanal O-methyloxime](/img/structure/B1353274.png)
